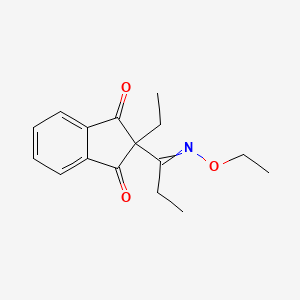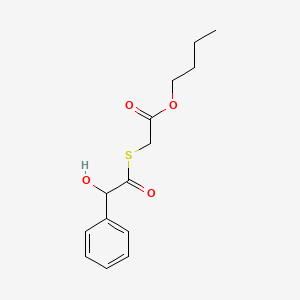
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate is an organic compound with the molecular formula C14H18O4S. It is a butyl ester derivative of acetic acid, featuring a sulfanyl group attached to a phenylacetyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate typically involves the esterification of acetic acid derivatives with butanol in the presence of a catalyst. One common method includes the reaction of 2-hydroxy-2-phenylacetic acid with butyl thiolacetate under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the sulfanyl group and prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylacetyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of butyl 2-(2-hydroxy-2-phenylacetyl)alcohol.
Substitution: Formation of substituted phenylacetyl derivatives.
Scientific Research Applications
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylacetyl moiety may interact with aromatic residues in enzymes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-(2-hydroxy-2-phenylacetyl)thioacetate
- Butyl 2-(2-hydroxy-2-phenylacetyl)oxyacetate
- Butyl 2-(2-hydroxy-2-phenylacetyl)aminoacetate
Uniqueness
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate is unique due to the presence of both a sulfanyl group and a phenylacetyl moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
63860-16-2 |
|---|---|
Molecular Formula |
C14H18O4S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate |
InChI |
InChI=1S/C14H18O4S/c1-2-3-9-18-12(15)10-19-14(17)13(16)11-7-5-4-6-8-11/h4-8,13,16H,2-3,9-10H2,1H3 |
InChI Key |
CBKNHLGCYRZQQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC(=O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



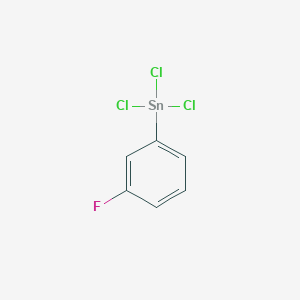

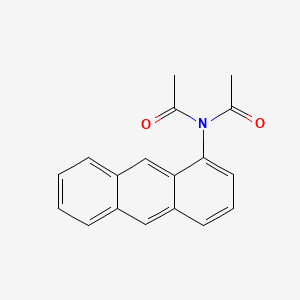
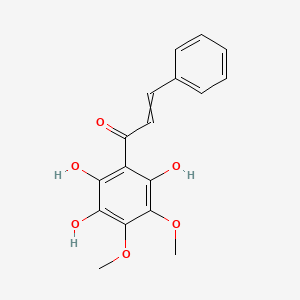

![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
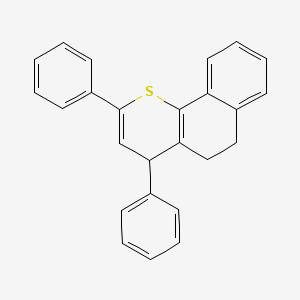
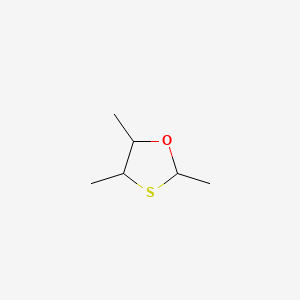
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
